molecular formula C10H10O2S B1399493 (6-Methoxy-benzo[b]thiophen-2-yl)-methanol CAS No. 912462-80-7

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol

Cat. No.: B1399493
CAS No.: 912462-80-7
M. Wt: 194.25 g/mol
InChI Key: JZUVUZMTYCJNDV-UHFFFAOYSA-N
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Description

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methoxy group at the 6-position and a methanol group at the 2-position of the benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxybenzo[b]thiophene and 2-bromomethanol.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.

    Procedure: The 6-methoxybenzo[b]thiophene is reacted with 2-bromomethanol in the presence of the base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydroxy compound.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of (6-Methoxy-benzo[b]thiophen-2-yl)-formaldehyde or (6-Methoxy-benzo[b]thiophen-2-yl)-carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
  • 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene
  • 2-Substituted benzo[b]thiophenes

Uniqueness

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methanol groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

(6-methoxy-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUVUZMTYCJNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (100 mL) solution of (6-methoxy-benzo[b]-thiophene-2-carboxylic acid ethyl ester (5.0 g, 21.1 mmol) described in Production Example 77-1-1 was added lithium aluminum hydride (2.0 g, 52.8 mmol). The suspension was stirred at room temperature for 30 minutes. The reaction mixture was distributed between water and ethyl acetate. The organic layer was separated followed by drying over anhydrous magnesium sulfate and filtering. The residue was concentrated under a reduced pressure to obtain the title compound (4.1 g, quantitative).
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100 mL
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5 g
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol
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